3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE
Overview
Description
3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.
Adamantyl Substitution: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, using adamantyl chloride and a Lewis acid catalyst.
Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The piperazine ring can interact with various biological molecules, potentially modulating their activity. The ethoxyphenyl group may contribute to the compound’s overall lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
- 3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione
- 3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE lies in its specific combination of substituents, which confer distinct physicochemical properties and biological activities. The ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-2-32-22-5-3-4-21(13-22)29-24(30)14-23(25(29)31)27-6-8-28(9-7-27)26-15-18-10-19(16-26)12-20(11-18)17-26/h3-5,13,18-20,23H,2,6-12,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLMFSVSHANOIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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